molecular formula C116H161N27O32S4 B1141984 VIC[mouse reduced] CAS No. 120928-04-3

VIC[mouse reduced]

Cat. No.: B1141984
CAS No.: 120928-04-3
M. Wt: 2573.94
Attention: For research use only. Not for human or veterinary use.
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Description

VIC[mouse reduced] is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VIC[mouse reduced] typically involves biocatalytic approaches, which are favored for their high enantioselectivity and eco-friendly nature. Enzymes such as ketoreductases, lipases, and esterases are commonly used to catalyze the reactions required to produce VIC[mouse reduced]. These enzymes facilitate asymmetric reductions, kinetic resolutions, and stereoselective biotransformations, leading to the formation of optically pure VIC[mouse reduced] .

Industrial Production Methods

Industrial production of VIC[mouse reduced] often employs similar biocatalytic methods due to their efficiency and sustainability. The use of recombinant cells and engineered enzymes has been optimized to enhance yield and purity, making the large-scale production of VIC[mouse reduced] feasible and cost-effective .

Chemical Reactions Analysis

Types of Reactions

VIC[mouse reduced] undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in diverse applications.

Common Reagents and Conditions

Common reagents used in the reactions involving VIC[mouse reduced] include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild, which helps in maintaining the integrity of the compound while achieving the desired transformations .

Major Products Formed

The major products formed from the reactions of VIC[mouse reduced] depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives .

Scientific Research Applications

VIC[mouse reduced] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of VIC[mouse reduced] involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. This modulation can lead to changes in cellular functions and metabolic pathways, which are crucial for its applications in medicine and biology .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to VIC[mouse reduced] include other vicinal halohydrins and related derivatives. These compounds share structural similarities and often exhibit comparable chemical reactivity and applications.

Uniqueness

What sets VIC[mouse reduced] apart from its similar compounds is its high enantioselectivity and the efficiency of its biocatalytic synthesis. This makes it a preferred choice for applications requiring high purity and specific stereochemistry .

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBUABZFGQJQN-UFVULHCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(CS)N=C(C(CC4=CC=CC=C4)N=C(C(CC5=CC=C(C=C5)O)N=C(C(C(C)C)N=C(C(CS)N=C(C(CCC(=O)O)N=C(C(CCCCN)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC6=CNC7=CC=CC=C76)N=C(C(CO)N=C(C(CC(=N)O)N=C(C(CS)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](CS)N=C([C@H](CC4=CC=CC=C4)N=C([C@H](CC5=CC=C(C=C5)O)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H](CCC(=O)O)N=C([C@H](CCCCN)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC6=CNC7=CC=CC=C76)N=C([C@H](CO)N=C([C@H](CC(=N)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H165N27O32S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2578.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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